molecular formula C9H9F3O2 B1435744 3-Ethoxy-5-(trifluoromethyl)phenol CAS No. 1881320-95-1

3-Ethoxy-5-(trifluoromethyl)phenol

Cat. No. B1435744
CAS RN: 1881320-95-1
M. Wt: 206.16 g/mol
InChI Key: JXUHJLXZHLDEFX-UHFFFAOYSA-N
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Description

“3-Ethoxy-5-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C9H9F3O2. It is a derivative of phenol, where the hydrogen atom at the 3rd position of the phenol ring is replaced by an ethoxy group and the hydrogen atom at the 5th position is replaced by a trifluoromethyl group .


Synthesis Analysis

The synthesis of “3-Ethoxy-5-(trifluoromethyl)phenol” and its derivatives often involves the use of boronic acids . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .


Molecular Structure Analysis

The molecular structure of “3-Ethoxy-5-(trifluoromethyl)phenol” consists of a phenol ring with an ethoxy group (C2H5O) attached at the 3rd position and a trifluoromethyl group (CF3) attached at the 5th position . The molecular weight of this compound is 206.16 g/mol.

Scientific Research Applications

Comprehensive Analysis of 3-Ethoxy-5-(trifluoromethyl)phenol Applications

3-Ethoxy-5-(trifluoromethyl)phenol is a chemical compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields:

Pharmaceutical Research: This compound is utilized in the synthesis of various pharmaceutical agents. Its trifluoromethyl group is particularly valuable due to its ability to influence the biological activity of molecules. For example, it can be used in the development of new antiglaucoma agents .

Agrochemical Development: The trifluoromethyl group in this compound is a common feature in agrochemicals. It can be used to create pesticides and herbicides with enhanced efficacy and stability, contributing to crop protection strategies .

Material Science: In material science, 3-Ethoxy-5-(trifluoromethyl)phenol can be involved in the synthesis of polymers and coatings that require specific fluorinated phenolic structures to achieve desired properties such as resistance to solvents and thermal stability.

Analytical Chemistry: This compound may serve as a standard or reagent in chromatographic analysis and mass spectrometry. Its unique structure allows for the precise detection and quantification of similar compounds in complex mixtures .

Safety and Hazards

The safety data sheet for a similar compound, “3-Ethoxy-5-(trifluoromethyl)benzeneboronic acid”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-ethoxy-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-2-14-8-4-6(9(10,11)12)3-7(13)5-8/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUHJLXZHLDEFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-5-(trifluoromethyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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